molecular formula C15H13BrO2S B2961687 ((E)-p-Bromostyryl)(p-tolyl) sulfone CAS No. 56759-15-0

((E)-p-Bromostyryl)(p-tolyl) sulfone

Cat. No. B2961687
CAS RN: 56759-15-0
M. Wt: 337.23
InChI Key: HAVYSXNEPKDJOR-ZHACJKMWSA-N
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Description

(E)-p-Bromostyryl)(p-tolyl) sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the sulfone family, which is known for its diverse range of applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Nanostructure and Swelling Relationships in Ionomers

The research by Kusoglu, Dursch, and Weber (2016) in "Advanced Functional Materials" delves into the morphology and swelling of perfluorinated sulfonic acid (PFSA) ionomers, highlighting the importance of equivalent weight (EW) and side-chain length in determining ionomer chemistry and phase separation. This study provides insights into the structural changes and mesoscale organization in PFSAs, potentially informing applications of sulfone compounds like (E)-p-Bromostyryl)(p-tolyl) sulfone in solid electrolytes and other electrochemical technologies (Kusoglu, Dursch, & Weber, 2016).

Crystal and Molecular Structure Analysis

The works of Iwasaki, Mitamura, and Tsuchihashi (1975) in the "Bulletin of the Chemical Society of Japan" explore the crystal structure of related sulfone compounds. Their research on the crystal structure of (+)-1,2-dibromo-2-phenylethyl p-tolyl sulfoxide, formed from the ionic bromination of (+)-trans-β-styryl p-tolyl sulfoxide, uses X-ray diffraction to determine molecular configurations. This detailed structural analysis is crucial for understanding the behavior and potential applications of similar sulfone compounds (Iwasaki, Mitamura, & Tsuchihashi, 1975).

Synthesis and Transformations in Organic Chemistry

Lenihan and Shechter (1999) in "The Journal of Organic Chemistry" investigate the synthesis and cycloaddition of substituted o-quinodimethanes using o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone. This study illustrates the versatility of sulfone compounds in organic synthesis, potentially including (E)-p-Bromostyryl)(p-tolyl) sulfone, in forming complex organic structures (Lenihan & Shechter, 1999).

Electrolytes in Lithium Batteries

Sun and Angell's (2005) research in "Electrochemistry Communications" on sulfone-based electrolytes for lithium batteries highlights the potential of sulfones in high-energy density battery applications. Their study on sulfones with different lengths of oligoethylene glycol segments provides valuable information on the conductivity and stability of these compounds, which may extend to (E)-p-Bromostyryl)(p-tolyl) sulfone in similar contexts (Sun & Angell, 2005).

Insights into Perfluorinated Sulfonic-Acid Ionomers

Kusoglu and Weber (2017) in "Chemical Reviews" provide a comprehensive overview of perfluorinated sulfonic-acid (PFSA) membranes, discussing their complex behavior and role in emerging technologies. This review may offer a broader perspective on the applications of sulfone compounds like (E)-p-Bromostyryl)(p-tolyl) sulfone in various technological fields (Kusoglu & Weber, 2017).

Safety and Hazards

While specific safety and hazard information for “((E)-p-Bromostyryl)(p-tolyl) sulfone” is not available, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards and physical hazards . Internal hazards such as internal flooding, fire, toxic gas release, dropped loads, and explosion/missiles are also important considerations .

properties

IUPAC Name

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYSXNEPKDJOR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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